molecular formula C10H9ClN2O2S B1396271 N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1353000-10-8

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1396271
M. Wt: 256.71 g/mol
InChI Key: DCQQNGVSCKPOOQ-UHFFFAOYSA-N
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Description

Compounds with the 1,3-benzothiazol-2-yl group, such as N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea , are known in the field of chemistry. They often exhibit interesting chemical properties and can be used in various applications.


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For example, the compound N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide has a molecular formula of C22H19ClN4O3S2 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzothiazoles, for example, can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and density, can be determined experimentally. For instance, the compound dimethyl 4-chloro-1,3-benzothiazol-2-yldithioimidocarbonate has been studied for these properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine derivatives have been synthesized and evaluated for their potential in antimicrobial activities. Studies indicate their efficacy against various bacteria and fungi. For instance, derivatives of benzothiazoles, including those related to N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine, have shown promising results in inhibiting microbial growth, notably against pathogens like Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans (Hunasnalkar et al., 2010; Amnerkar et al., 2015).

Anthelmintic Activity

These compounds have also been explored for their anthelmintic properties. Research has shown that certain benzothiazole derivatives exhibit significant activity against parasitic worms, indicating their potential as anthelmintic agents (Sarkar et al., 2013).

Anticancer Potential

There is growing interest in the anticancer properties of benzothiazole derivatives. Various studies have demonstrated their efficacy in inhibiting the growth of cancer cell lines, making them a subject of interest in cancer research (Havrylyuk et al., 2010).

Corrosion Inhibition

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine derivatives are being researched for their potential as corrosion inhibitors. Their application in protecting materials like steel from corrosion in acidic environments has been highlighted, showcasing their utility in industrial applications (Hu et al., 2016).

Chemical Synthesis and Characterization

The compound has been involved in studies focusing on the synthesis of novel chemical structures. For example, its derivatives have been used in the synthesis of various heterocyclic compounds, which are fundamental in medicinal chemistry (Golec et al., 1983).

Cysteine Detection

Innovative applications such as the development of fluorescent probes for detecting cysteine have been explored using benzothiazole derivatives. This application is significant in biochemical and medical diagnostics (Yu et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety .

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQNGVSCKPOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine
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